1-Methyl-4-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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Description
1-Methyl-4-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11N5O2 and its molecular weight is 257.253. The purity is usually 95%.
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Biological Activity
The compound 1-Methyl-4-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Molecular Details
- Molecular Formula : C₁₁H₁₃N₅O₂
- Molecular Weight : 233.25 g/mol
- IUPAC Name : this compound
This compound has been studied for its role as a TBK1 inhibitor , showing significant potential in modulating immune responses and inhibiting cancer cell proliferation. The compound exhibits a low IC50 value of 0.2 nM against TBK1, indicating potent inhibitory activity .
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including this compound, demonstrate antiproliferative effects across various cancer cell lines such as A172, U87MG, A375, and Panc0504. The mechanism involves the inhibition of TBK1 signaling pathways, which are crucial for tumor growth and survival .
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of pyrazolo[3,4-b]pyridine derivatives. In vitro assays against Mycobacterium tuberculosis (H37Rv strain) showed promising results for compounds with similar structural features. The presence of specific substituents on the pyrazolo ring enhances biological activity against tuberculosis .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be attributed to its structural components:
Component | Effect on Activity |
---|---|
Methyl group at N(1) | Enhances binding affinity |
Carboxylic acid at C(3) | Increases solubility and bioavailability |
Pyrazole ring substitution | Modulates selectivity towards TBK1 |
The modification of these components can lead to variations in biological activity and selectivity for different targets.
Study 1: TBK1 Inhibition
A study published in Nature Communications demonstrated that derivatives similar to this compound effectively inhibited TBK1 activity in cellular models. The researchers utilized mRNA detection techniques to confirm the downregulation of TBK1 downstream genes in THP-1 cells upon treatment with this class of compounds .
Study 2: Anticancer Efficacy
In another investigation focusing on glioblastoma cell lines, compounds with the pyrazolo[3,4-b]pyridine scaffold exhibited significant antiproliferative effects. The study reported an IC50 value of less than 10 µM across multiple tested cell lines, suggesting that further optimization could yield even more potent anticancer agents .
Properties
IUPAC Name |
1-methyl-4-(2-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-16-8(4-6-14-16)7-3-5-13-11-9(7)10(12(18)19)15-17(11)2/h3-6H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWRUSOEOYIBKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C3C(=NN(C3=NC=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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